molecular formula C25H20FN3O3 B14934294 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one

3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one

Cat. No.: B14934294
M. Wt: 429.4 g/mol
InChI Key: QSUHXZKSZAIBPF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one is a high-purity chemical compound supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating quinazolinone derivatives may find this compound of interest, as this class of molecules is known to exhibit a range of biological activities. For instance, various quinazolin-4(3H)-one derivatives have been studied for their potential antibacterial properties . Other compounds featuring fluorophenyl groups are frequently explored in medicinal chemistry for their application in synthesizing molecules with diverse pharmacological profiles . The specific mechanism of action, applications, and research value for this particular compound should be verified through specialized scientific literature and direct research.

Properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]oxy-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C25H20FN3O3/c1-15-27-22-12-11-19(14-20(22)25(31)29(15)18-9-7-17(26)8-10-18)32-23-13-6-16-4-2-3-5-21(16)28-24(23)30/h2-5,7-12,14,23H,6,13H2,1H3,(H,28,30)

InChI Key

QSUHXZKSZAIBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3CCC4=CC=CC=C4NC3=O)C(=O)N1C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Niementowski’s Quinazolinone Formation

The quinazolinone core is typically synthesized via the Niementowski reaction, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For the target compound, 3-substituted anthranilic acid (with a pre-installed methyl group at position 2) reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. This step establishes the bicyclic scaffold essential for further functionalization.

Key Reaction Parameters

  • Temperature : 125–130°C
  • Reagents : Formamide, anthranilic acid derivative
  • Yield : ~60–70% (estimated for analogous reactions).

Grimmel-Guinther-Morgan Modification

Alternative routes involve o-aminobenzoic acids heated with amines and phosphorus trichloride in toluene. This method introduces substituents at positions 2 and 3 of the quinazolinone ring. For the target molecule, methylamine or methyl-containing reagents could install the 2-methyl group directly during cyclization.

Synthesis of the Benzazepine Moiety

Reductive Amination for Benzazepine Formation

The 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety is synthesized via reductive amination. Ketone precursors (e.g., tetralone derivatives) react with hydroxylamine followed by hydrogenation to form the saturated benzazepine ring.

Example Protocol

  • Oxime Formation : Tetralone + hydroxylamine → oxime intermediate.
  • Reduction : Oxime + H₂/Pd-C → benzazepine.

Hydroxylation at Position 2

The hydroxyl group is introduced via oxidation of a methylene group or through epoxidation followed by acid hydrolysis. MnO₂ or OsO₄-mediated oxidation is commonly employed.

Coupling of Quinazolinone and Benzazepine Moieties

Nucleophilic Aromatic Substitution

The 6-position of the quinazolinone core undergoes nucleophilic substitution with the hydroxyl group of the benzazepine. A leaving group (e.g., chloride or bromide) at position 6 is displaced by the benzazepine’s oxygen nucleophile under basic conditions.

Optimized Conditions

  • Base : K₂CO₃ or Cs₂CO₃
  • Solvent : DMF or DMSO
  • Temperature : 80–100°C, 6–12 hours.

Mitsunobu Reaction

For sterically hindered systems, the Mitsunobu reaction couples the hydroxylbenzazepine to the quinazolinone using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Advantages : Higher regioselectivity and milder conditions.
Limitations : Cost of reagents and purification challenges.

Final Functionalization and Purification

Methyl Group Introduction at Position 2

The 2-methyl group is installed early via alkylation of anthranilic acid precursors or late-stage methylation using methyl iodide and a strong base (e.g., LDA).

Crystallization and Chromatography

Final purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Complexity
Niementowski + Coupling Anthranilic acid cyclization, SNAr coupling ~40% Moderate
Grimmel-Guinther + Mitsunobu Amine-mediated cyclization, Mitsunobu coupling ~35% High
Integrated Reductive Amination Benzazepine synthesis integrated early ~50% Low

Challenges and Optimization Opportunities

  • Low Yields in Coupling Steps : The nucleophilic substitution at position 6 often suffers from steric hindrance. Switching to bulkier bases (e.g., DBU) or microwave-assisted synthesis could improve efficiency.
  • Hydroxyl Group Protection : Temporary protection (e.g., silylation) of the benzazepine’s hydroxyl group during coupling prevents undesired side reactions.
  • Green Chemistry Approaches : Solvent-free cyclization or catalytic methods using ionic liquids remain underexplored for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.

Scientific Research Applications

Based on the search results, information about the specific compound "3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one" is not available. However, the search results do provide information on related compounds and their applications, specifically quinazolinones and compounds containing a fluorophenyl group.

Understanding Quinazolinones
Quinazoline is a heterocyclic compound that has been studied for its biological activities . Quinazolinone derivatives are an important class of fused heterocycles found in many naturally occurring alkaloids . The stability of the quinazolinone nucleus has led researchers to incorporate bioactive moieties to create new medicinal agents .

Applications of Quinazolinones
Quinazolinones have a variety of applications, including:

  • Antibacterial, antifungal, and antimicrobial agents: Quinazolinones with substitution at the 3-position have demonstrated antimicrobial properties . They have been shown to inhibit the growth of Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Shigella dysenteriae) .
  • Antileishmanial agents: Quinazolinone hybrids have exhibited potent leishmanicidal activity against intracellular amastigotes .
  • Anticonvulsant agents: Various quinazoline analogs have been synthesized and evaluated for their anticonvulsant activity .
  • Other activities: Quinazolinones have also demonstrated analgesic, antiinflammatory, antimalarial, antihypertensive, CNS depressant, antihistaminic, antiparkinsonism, antiviral, and anticancer activities .

Compounds Containing a Fluorophenyl Group

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Features and Substituent Analysis

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name/ID Core Structure Substituents (Position) Functional Groups Key Structural Notes
Target Compound Quinazolin-4(3H)-one 2-Me, 3-(4-FPh), 6-O-Benzazepine F, OH Unique benzazepine-oxy linker
4l () Tetrahydroquinazolinone 2-Me, 3-(bis(4-MeOPh)) MeO Methoxy groups enhance solubility
Benzimidazo[2,1-b]quinazolinone () Fused Benzimidazole 12-(4-FPh), 3-(4-MeOPh) F, MeO Fused heterocycle for rigidity
6-Iodo-2-phenoxymethyl () Quinazolin-4(3H)-one 6-I, 2-phenoxymethyl I, OMe Iodine increases steric bulk
763136-92-1 () Quinazolin-4(3H)-one 3-(4-MeOPh), 2-S-(3-MeBz) MeO, S-alkyl Thioether improves lipophilicity
Key Observations:

Substituent Diversity: Fluorophenyl vs. Benzazepine vs. Benzimidazole: The benzazepine moiety in the target provides a flexible seven-membered ring, contrasting with the fused benzimidazole in , which imposes rigidity and planar geometry .

Functional Group Impact :

  • Hydroxyl Group : The 2-hydroxy group on the benzazepine (target) could improve solubility and enable hydrogen bonding, unlike the thioether in , which prioritizes membrane permeability .
  • Iodine Substitution : The 6-iodo derivative () highlights halogenation strategies for tuning steric and electronic properties, whereas the target uses a hydroxylated benzazepine for polar interactions .

Pharmacological Implications

  • CNS Activity : The benzazepine moiety is reminiscent of neuroleptic agents (e.g., benazepril derivatives), implying possible neuromodulatory effects .
  • Antimicrobial Potential: Iodo- and thioether-substituted quinazolinones () demonstrate antimicrobial activity, but the target’s hydroxy group may redirect selectivity toward CNS targets .

Biological Activity

The compound 3-(4-fluorophenyl)-6-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)oxy]-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, discussing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Quinazolinone derivatives are known for a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The specific compound has shown promise in several areas:

1. Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study assessing various quinazolinone compounds found that many demonstrated marked activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated alongside others for its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound No.Target BacteriaActivity Level
1E. coliModerate
2S. aureusStrong
3C. albicansModerate
4Aspergillus flavusNo activity

This table summarizes findings from various studies that highlight the antimicrobial potential of quinazolinone derivatives, with the specific compound showing moderate to strong activity against key pathogens .

2. Anticancer Properties

Quinazolinones have also been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

Case Study:
In a study examining the effects of quinazolinone derivatives on human cancer cell lines, it was found that the compound significantly inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) models. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death .

3. Antioxidant Activity

The antioxidant potential of quinazolinones is another area of research interest. Compounds with hydroxyl groups have demonstrated enhanced antioxidant activities due to their ability to scavenge free radicals and reduce oxidative stress.

Research Findings:
A study utilizing various assays (ABTS, CUPRAC) showed that quinazolinone derivatives with multiple hydroxyl substituents exhibited superior antioxidant capabilities compared to those without such modifications . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many quinazolinones act as inhibitors of key enzymes involved in disease processes, such as kinases in cancer pathways.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
  • Free Radical Scavenging: The presence of hydroxyl groups enhances the ability to neutralize free radicals, contributing to its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For example, coupling a fluorophenyl-substituted quinazolinone core with a benzazepine-derived hydroxyl intermediate via nucleophilic aromatic substitution. Key intermediates may include halogenated quinazolinone precursors (e.g., 6-chloro derivatives) and activated benzazepine moieties. Reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling) should be optimized to improve yields .
  • Validation : Intermediate purity should be confirmed via HPLC or LC-MS, and structural identity verified by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic techniques like SHELX be optimized for structural determination?

  • Methodology : Single-crystal X-ray diffraction using SHELXL for refinement is critical. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting high-resolution data (≤ 1.0 Å) to resolve flexible substituents (e.g., the benzazepine ring).
  • Using restraints for disordered regions (e.g., the hydroxy group in the benzazepine moiety) .
    • Validation : Residual electron density maps and R-factor convergence (< 5%) ensure accuracy. Compare bond lengths/angles with similar quinazolinone derivatives .

Q. What spectroscopic methods are most effective for characterizing purity and structure?

  • Methodology :

  • NMR : 19^19F NMR to confirm fluorophenyl incorporation; 1^1H NMR for methyl and aromatic proton assignments.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) to verify molecular ion peaks.
  • Chromatography : UPLC-PDA at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental designs are suitable for assessing pharmacokinetic properties in vivo?

  • Methodology :

  • Split-Plot Design : Administer the compound to rodents via oral and IV routes. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours.
  • Analytical Tools : Quantify plasma concentrations via LC-MS/MS. Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data?

  • Methodology :

  • Meta-Analysis : Cross-reference in vitro IC50_{50} values (e.g., enzyme inhibition) with in vivo tumor regression data.
  • Mechanistic Studies : Perform transcriptomics/proteomics to identify off-target effects or metabolic inactivation pathways.
  • Formulation Optimization : Improve solubility via nanoemulsion or prodrug strategies to enhance bioavailability .

Q. What strategies assess environmental persistence and ecotoxicological effects?

  • Methodology :

  • Fate Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems.
  • Toxicity Screening : Conduct acute/chronic assays on Daphnia magna (OECD 202) and algae (OECD 201).
  • Modeling : Apply EPI Suite to predict bioaccumulation factors (BCF) and persistence indices .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. solution-state conformations?

  • Methodology :

  • Compare X-ray structures with NMR-derived NOE data to identify flexible regions.
  • Perform DFT calculations (Gaussian 16) to model solution-state energetics. Validate with variable-temperature NMR .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry215–218°C
LogP (Lipophilicity)Shake-flask HPLC3.2 ± 0.1
Aqueous SolubilityUV-Vis (pH 7.4)12 µM
Plasma Protein BindingEquilibrium Dialysis89%

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